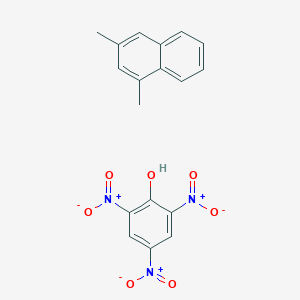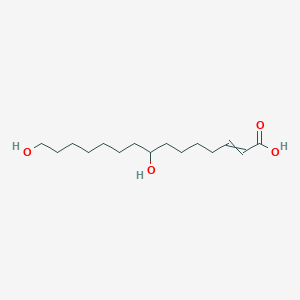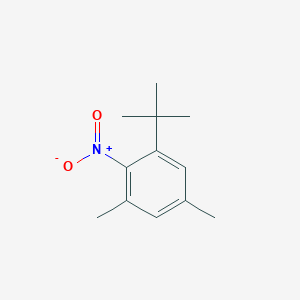diphenyl-lambda~5~-phosphane CAS No. 113107-95-2](/img/structure/B14319512.png)
[1,2-Dichloro-1-(phenylsulfanyl)ethyl](oxo)diphenyl-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound It features a unique structure with a dichloroethyl group, a phenylsulfanyl group, and a diphenylphosphane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane typically involves multiple steps. One common method includes the reaction of diphenylphosphine oxide with a suitable dichloroethyl precursor in the presence of a base. The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphane oxide to phosphane.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein phosphorylation.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The presence of the phosphane oxide group allows it to participate in phosphorylation reactions, which are crucial in many cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine oxide: A simpler analog with similar phosphorus chemistry.
Dichlorophenylphosphine: Shares the dichloro and phenyl groups but lacks the sulfanyl group.
Phenylphosphine sulfide: Contains the phenyl and sulfanyl groups but differs in the phosphorus oxidation state.
Uniqueness
1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane is unique due to its combination of dichloroethyl, phenylsulfanyl, and diphenylphosphane moieties
Eigenschaften
CAS-Nummer |
113107-95-2 |
|---|---|
Molekularformel |
C20H17Cl2OPS |
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
[(1,2-dichloro-1-phenylsulfanylethyl)-phenylphosphoryl]benzene |
InChI |
InChI=1S/C20H17Cl2OPS/c21-16-20(22,25-19-14-8-3-9-15-19)24(23,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15H,16H2 |
InChI-Schlüssel |
LTZQZWXMPDMBQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(CCl)(SC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)
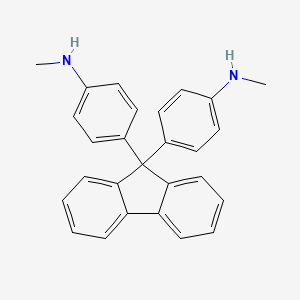
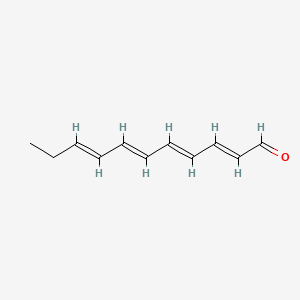
![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
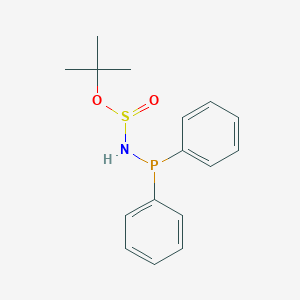
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
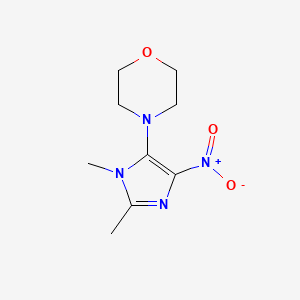
![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)


![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
